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Compound of Interest

Compound Name: Atenolol EP impurity E

Cat. No.: B194392 Get Quote

Introduction: The Critical Role of Impurity Profiling
in Pharmaceutical Quality
Atenolol is a widely prescribed beta-blocker for the management of hypertension and

cardiovascular diseases.[1] The European Pharmacopoeia (EP) establishes stringent quality

standards for active pharmaceutical ingredients (APIs) like atenolol to ensure patient safety

and therapeutic efficacy. A critical aspect of this quality control is the identification and

quantification of process-related impurities and degradation products. This application note

provides a comprehensive guide for researchers, scientists, and drug development

professionals on the use of the reference standard for Atenolol EP Impurity E, a specified

impurity in the EP monograph for Atenolol.

Impurity profiling is not merely a regulatory hurdle; it is a fundamental component of drug

development and manufacturing that ensures the safety, efficacy, and stability of the final

product. Understanding the impurity profile of an API is essential for:

Safety Assessment: Impurities can have their own pharmacological and toxicological profiles,

some of which may be harmful.

Process Optimization: The presence and levels of specific impurities can provide valuable

insights into the manufacturing process, highlighting areas for improvement and control.
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Stability Indicating Methods: Monitoring the formation of degradation products is crucial for

establishing the shelf-life and appropriate storage conditions for the drug product.

Atenolol EP Impurity E, chemically known as 2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-

phenylene)]diacetamide, is a key related substance that must be monitored in atenolol drug

substance and drug products.[2][3][4][5][6] This guide will detail its characteristics, provide a

robust analytical protocol for its quantification, and discuss its potential origins.

Characterization of Atenolol EP Impurity E
A thorough understanding of the reference standard is paramount for its correct application in

analytical testing.

Parameter Information Source(s)

Chemical Name

2,2'-[(2-Hydroxypropane-1,3-

diyl)bis(oxy-4,1-

phenylene)]diacetamide

[2][3][4][5][6]

Synonyms

Atenolol USP Related

Compound E; Atenolol Bis

Ether

[2][5]

CAS Number 141650-31-9 [2][3][4][7][8]

Molecular Formula C19H22N2O5 [3][4][7]

Molecular Weight 358.39 g/mol [3][4][7]

Appearance Off-White Solid [3]

Solubility
Soluble in Methanol and

DMSO
[3]

Storage 2-8 °C [3]

Analytical Protocol: Quantification of Atenolol EP
Impurity E
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The following protocol is based on established reversed-phase high-performance liquid

chromatography (RP-HPLC) methods for the analysis of atenolol and its related substances, in

alignment with the principles of the European Pharmacopoeia.[7][9][10]

Chromatographic Conditions
The selection of the stationary and mobile phases is critical for achieving the necessary

resolution between atenolol, Impurity E, and other related substances. A C18 column is a

common and effective choice for this separation.

Parameter Condition

Column C18, 125 mm x 4.0 mm, 5 µm packing

Mobile Phase

1.0 g/L Octane-1-Sulphonic acid sodium salt

and 0.4 g/L Tetra-n-butyl ammonium hydrogen

sulphate in a mixture of Tetrahydrofuran (20

volumes), Methanol (180 volumes), and 3.4 g/L

Potassium dihydrogen phosphate solution (800

volumes). Adjust pH to 3.0 ± 0.2 with dilute

ortho-phosphoric acid.

Flow Rate 1.0 mL/min

Detection Wavelength 226 nm

Injection Volume 20 µL

Column Temperature Ambient

Preparation of Solutions
Diluent: Mobile Phase

Reference Standard Stock Solution (RSSS) of Atenolol EP Impurity E:

Accurately weigh approximately 10 mg of Atenolol EP Impurity E reference standard into

a 100 mL volumetric flask.
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Dissolve in and dilute to volume with the diluent. This yields a concentration of

approximately 100 µg/mL.

Working Reference Solution (WRS):

Dilute 1.0 mL of the RSSS to 10.0 mL with the diluent. This yields a concentration of

approximately 10 µg/mL.

Sample Solution:

Accurately weigh approximately 50 mg of the Atenolol API sample into a 25 mL volumetric

flask.

Dissolve in and dilute to volume with the diluent. This yields a concentration of

approximately 2000 µg/mL (2 mg/mL).

System Suitability
Before sample analysis, the chromatographic system must be verified to ensure it is performing

adequately.

Inject the diluent to ensure no interfering peaks are present.

Inject the WRS five times.

The system is deemed suitable if:

The relative standard deviation (RSD) of the peak area for the five replicate injections is

not more than 2.0%.

The tailing factor for the Atenolol EP Impurity E peak is not more than 2.0.

The theoretical plates for the Atenolol EP Impurity E peak are not less than 2000.

Analytical Procedure
Inject the WRS and the Sample Solution into the chromatograph.
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Record the chromatograms and measure the peak area for Impurity E in both the reference

and sample solutions.

Calculation
The percentage of Atenolol EP Impurity E in the Atenolol API sample is calculated using the

following formula:

Where:

Area_Sample = Peak area of Impurity E in the Sample Solution chromatogram

Area_Reference = Peak area of Impurity E in the Working Reference Solution chromatogram

Conc_Reference = Concentration of Atenolol EP Impurity E in the Working Reference

Solution (µg/mL)

Conc_Sample = Concentration of Atenolol API in the Sample Solution (µg/mL)

Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of

Atenolol EP Impurity E.

Solution Preparation HPLC Analysis Data Processing & Results

Weigh Impurity E 
Reference Standard

Prepare Reference 
Solution

Weigh Atenolol 
API Sample

Prepare Sample 
Solution

System Suitability 
Testing

WRS Inject Solutions Data Acquisition Peak Integration Calculate % Impurity Final Report

Click to download full resolution via product page

Caption: Workflow for Atenolol EP Impurity E Quantification.
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Formation and Control of Atenolol EP Impurity E
Atenolol EP Impurity E is a dimer of atenolol, likely formed during the synthesis of the API. Its

formation could be attributed to the reaction of two molecules of an atenolol precursor with a

bifunctional reagent or the self-condensation of a reactive intermediate.

Forced degradation studies are instrumental in understanding the degradation pathways of a

drug substance and help in the development of stability-indicating analytical methods.[3][8]

While specific studies detailing the formation of Impurity E under stress conditions are not

readily available in public literature, its structure suggests it is more likely a process-related

impurity rather than a common degradant.

Control of this impurity is achieved through:

Careful control of the manufacturing process: This includes monitoring reaction conditions,

quality of starting materials, and purification steps.

Implementation of a robust analytical method: The HPLC method described in this note is

crucial for the routine monitoring of Impurity E levels in batches of atenolol.

European Pharmacopoeia Acceptance Criteria
The European Pharmacopoeia monograph for Atenolol (0703) specifies the requirements for

related substances.[4][6][11] While a specific limit for Impurity E is not individually listed in

some publicly available versions of the monograph, it falls under the category of "unspecified

impurities" unless stated otherwise in the current official version. The general acceptance

criteria for such impurities are guided by the ICH Q3A guidelines, which are legally binding for

the EP.[12]

The reporting, identification, and qualification thresholds are based on the maximum daily dose

of the drug. For atenolol, with a maximum daily dose typically up to 100 mg, the following

general thresholds would apply:

Reporting Threshold: ≥ 0.05%

Identification Threshold: ≥ 0.10%
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Qualification Threshold: ≥ 0.15%

It is imperative to consult the current, official version of the European Pharmacopoeia for the

definitive acceptance criteria for all specified and unspecified impurities in Atenolol.

Conclusion
The use of a well-characterized reference standard for Atenolol EP Impurity E is

indispensable for the accurate and reliable quality control of atenolol. The analytical protocol

detailed in this application note provides a robust framework for its quantification. By

understanding the nature of this impurity and implementing rigorous analytical controls,

pharmaceutical manufacturers can ensure that their products meet the high standards of

quality and safety mandated by the European Pharmacopoeia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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